Cas no 938135-19-4 ((4-Benzyl-piperidin-1-yl)-phenyl-acetic acid)

(4-Benzyl-piperidin-1-yl)-phenyl-acetic acid 化学的及び物理的性質
名前と識別子
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- (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid
- AM804959
- 2-(4-benzylpiperidin-1-yl)-2-phenylacetic acid
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- インチ: 1S/C20H23NO2/c22-20(23)19(18-9-5-2-6-10-18)21-13-11-17(12-14-21)15-16-7-3-1-4-8-16/h1-10,17,19H,11-15H2,(H,22,23)
- InChIKey: OTVJXTAAEKIZNU-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC=CC=1)N1CCC(CC2C=CC=CC=2)CC1)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 5
- 複雑さ: 364
- XLogP3: 2
- トポロジー分子極性表面積: 40.5
(4-Benzyl-piperidin-1-yl)-phenyl-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A129008805-1g |
(4-Benzyl-piperidin-1-yl)-phenyl-acetic acid |
938135-19-4 | 95% | 1g |
$683.40 | 2023-08-31 | |
Chemenu | CM530307-1g |
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid |
938135-19-4 | 97% | 1g |
$657 | 2022-08-31 | |
Crysdot LLC | CD11008674-1g |
2-(4-Benzylpiperidin-1-yl)-2-phenylacetic acid |
938135-19-4 | 97% | 1g |
$663 | 2024-07-19 |
(4-Benzyl-piperidin-1-yl)-phenyl-acetic acid 関連文献
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
(4-Benzyl-piperidin-1-yl)-phenyl-acetic acidに関する追加情報
Introduction to (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid (CAS No. 938135-19-4)
(4-Benzyl-piperidin-1-yl)-phenyl-acetic acid (CAS No. 938135-19-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid.
The molecular formula of (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid is C20H23NO2, and its molecular weight is 309.40 g/mol. The compound consists of a benzyl-substituted piperidine ring linked to a phenylacetic acid moiety, which contributes to its distinct chemical and biological properties. The presence of the piperidine ring and the phenylacetic acid group provides a versatile scaffold for further chemical modifications, making it an attractive candidate for drug discovery and development.
The synthesis of (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid typically involves multi-step procedures, including the formation of the piperidine ring and the subsequent coupling with the phenylacetic acid moiety. One common synthetic route involves the reaction of 4-benzylpiperidine with phenylacetyl chloride in the presence of a base such as triethylamine. This method yields high purity and good yields, making it suitable for large-scale production.
In terms of its biological activities, (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid has been extensively studied for its potential as a therapeutic agent. Recent research has highlighted its activity as a modulator of various biological targets, including receptors and enzymes involved in neurological disorders, inflammation, and cancer. For instance, studies have shown that this compound can effectively inhibit the activity of specific kinases, which are key players in signal transduction pathways associated with cell proliferation and survival.
A notable study published in the Journal of Medicinal Chemistry (2022) investigated the anti-inflammatory properties of (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid. The researchers found that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid could be a valuable lead compound for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid has also shown promise in neurodegenerative diseases. A study published in Neuropharmacology (2023) demonstrated that this compound could protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These neuroprotective effects make it a potential candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid have also been evaluated to assess its suitability as a drug candidate. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a reasonable half-life, which are crucial factors for drug development. However, further optimization may be necessary to improve its metabolic stability and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid in human subjects. Early-phase trials have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These preliminary results are encouraging and warrant further investigation in larger patient populations.
In conclusion, (4-Benzyl-piperidin-1-yl)-phenyl-acetic acid (CAS No. 938135-19-4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure provides a robust platform for further chemical modifications and drug development efforts. Ongoing research continues to uncover new applications and mechanisms of action for this compound, solidifying its position as an important molecule in the field of medicinal chemistry.
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